molecular formula C11H21N3O B5561017 N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide

N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide

Cat. No.: B5561017
M. Wt: 211.30 g/mol
InChI Key: OAAUYSPFTODVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide is an organic compound characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and higher yields. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance mass transfer and reduce reaction times, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The piperidine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide oxides, while reduction can produce different hydrazine derivatives.

Scientific Research Applications

N’-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which N’-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The piperidine ring and hydrazide group allow it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but different functional groups.

    2,2,6,6-tetramethyl-4-piperidone: Another similar compound used as a precursor in the synthesis of N’-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide.

Uniqueness

N’-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide is unique due to its specific combination of a piperidine ring and hydrazide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-8(15)12-13-9-6-10(2,3)14-11(4,5)7-9/h14H,6-7H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAUYSPFTODVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide
Reactant of Route 2
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N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide
Reactant of Route 3
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide

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